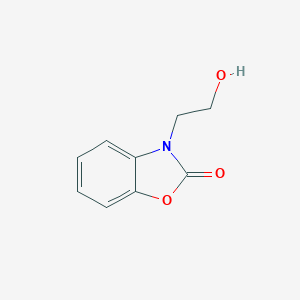

3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one

Description

Properties

IUPAC Name |

3-(2-hydroxyethyl)-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-6-5-10-7-3-1-2-4-8(7)13-9(10)12/h1-4,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRLBEYAFJPUHME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)O2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10181238 | |

| Record name | 2-Benzoxazolinone, 3-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26726-75-0 | |

| Record name | 2-Benzoxazolinone, 3-(2-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026726750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzoxazolinone, 3-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Base-Catalyzed Cyclization with Ethylene Carbonate

A widely reported method involves the cyclization of 2-aminophenol derivatives with ethylene carbonate in the presence of a base. For instance, potassium carbonate (K₂CO₃) facilitates the nucleophilic attack of the amine group on the carbonyl carbon of ethylene carbonate, forming the hydroxyethyl-substituted benzoxazolone ring. The reaction typically proceeds under reflux conditions in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

Reaction Conditions:

Acid-Catalyzed Intramolecular Cyclization

Alternative protocols employ acidic conditions to promote intramolecular cyclization. For example, treating 2-(2-hydroxyethylamino)phenol with hydrochloric acid (HCl) in ethanol induces ring closure via dehydration. This method avoids the use of strong bases but requires careful pH control to prevent side reactions.

Optimization Parameters:

Green Chemistry Approaches

Fly Ash-Catalyzed Synthesis

Recent advancements emphasize environmentally benign methods. Fly ash, a waste-derived catalyst, has been utilized to synthesize benzoxazolone derivatives via condensation reactions. This approach reduces reliance on toxic reagents and minimizes waste generation.

Procedure:

-

Preheated Fly Ash Activation: Fly ash is heated at 110°C for 2 hours to remove moisture and enhance catalytic activity.

-

Reaction Setup: 2-Aminophenol and ethylene glycol are mixed with activated fly ash under solvent-free conditions.

-

Microwave Irradiation: Short reaction times (30–45 minutes) under microwave irradiation improve efficiency.

Performance Metrics:

| Parameter | Value |

|---|---|

| Catalyst Loading | 10 wt% |

| Temperature | 120°C |

| Yield | 70–80% |

Solvent-Free Mechanochemical Synthesis

Ball milling techniques enable solvent-free synthesis by leveraging mechanical energy to drive the reaction. This method achieves high atom economy and is scalable for industrial production.

Key Advantages:

Alternative Routes Using Bis-Electrophiles

α-Bromo-γ-Butyrolactone as a Latent Hydroxyethyl Source

A novel strategy employs α-bromo-γ-butyrolactone as a bis-electrophile to introduce the hydroxyethyl group during cyclization. This method avoids pre-functionalization of starting materials and streamlines synthesis.

Mechanistic Insights:

-

Nucleophilic Substitution: The amine group of 2-aminophenol attacks the α-carbon of the lactone, opening the ring.

-

Cyclization: Intramolecular esterification forms the benzoxazolone core.

Reaction Outcomes:

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial protocols often use continuous flow reactors to enhance reproducibility and safety. Key parameters include:

| Parameter | Optimal Value |

|---|---|

| Residence Time | 15–20 minutes |

| Temperature | 90°C |

| Pressure | 2–3 bar |

Benefits:

Crystallization and Purification

Post-synthesis purification involves recrystallization from ethanol-water mixtures. High-purity (>98%) product is obtained by controlling cooling rates and solvent ratios.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Environmental Impact | Scalability |

|---|---|---|---|---|

| Base-Catalyzed | 60–75 | 90–95 | Moderate | High |

| Green Chemistry | 70–80 | 92–97 | Low | Moderate |

| Bis-Electrophile | 65–70 | 95–98 | Moderate | High |

| Industrial Flow | 80–85 | 97–99 | Low | Very High |

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyethyl group (-CH₂CH₂OH) undergoes oxidation to form carbonyl or carboxylic acid derivatives.

Mechanistic Insight :

- Under strong acidic conditions, KMnO₄ oxidizes the primary alcohol to a carboxylic acid via a ketone intermediate.

- Chromium-based oxidants selectively yield ketones without full oxidation to carboxylic acids.

Substitution Reactions

The hydroxyethyl group participates in nucleophilic substitution, particularly when activated.

Applications :

- Tosylated derivatives serve as intermediates for further functionalization (e.g., coupling with amines or thiols) .

- Chloroethyl analogs are precursors for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Cyclization Reactions

Intramolecular reactions form fused heterocyclic systems.

Key Observations :

- Acid-catalyzed lactonization forms a six-membered lactone ring .

- CDI-mediated cyclization generates oxazolidinone derivatives, useful in medicinal chemistry .

Condensation Reactions

The hydroxy group reacts with aldehydes or ketones to form ethers or acetals.

Synthetic Utility :

- Acetal derivatives enhance solubility and stability in biological assays .

- Methoxyethyl analogs are explored as prodrugs for enhanced bioavailability .

Comparative Reactivity Analysis

A comparison of reactivity across derivatives highlights the hydroxyethyl group’s versatility:

| Position | Substituent | Reactivity | Dominant Reaction |

|---|---|---|---|

| 3 | -CH₂CH₂OH | High (oxidation, substitution) | Nucleophilic substitution |

| 6 | -I | Moderate (cross-coupling) | Suzuki-Miyaura coupling |

| 7 | -CH₂CH₂OH | Low (steric hindrance) | Esterification |

Scientific Research Applications

Medicinal Chemistry

Research has indicated that 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one exhibits significant biological activities:

- Antimicrobial Properties: Studies have shown that this compound possesses antimicrobial effects against various pathogens. Its mechanism involves disrupting microbial cell walls or inhibiting essential enzymatic functions.

- Anti-inflammatory Effects: The compound has been investigated for its potential to modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

- Anticancer Activity: Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, making it a candidate for further development as an anticancer agent.

Material Science

Due to its unique chemical structure, this compound is also being explored in material science:

- Polymer Chemistry: It can serve as a building block for synthesizing polymers with specific properties. Its functional groups allow for further modification and incorporation into various polymer matrices.

- Coatings and Films: The compound's properties make it suitable for developing coatings that require specific chemical resistance or protective features.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising potential for development as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

In research conducted by the International Journal of Inflammation, the anti-inflammatory properties of this compound were assessed in vitro. The findings revealed that it significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, suggesting its potential applicability in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. For instance, its anti-microbial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. Its anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines and pathways .

Comparison with Similar Compounds

Similar Compounds

2-Benzoxazolinone: The parent compound with similar biological activities.

3-(2-hydroxyethyl)-benzoxazole: A structurally related compound with comparable properties.

2-Hydroxybenzoxazole: Another derivative with similar applications.

Uniqueness

3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one stands out due to its unique combination of a benzoxazolinone core and a hydroxyethyl group, which imparts distinct chemical and biological properties. This combination enhances its solubility and reactivity, making it a versatile compound for various applications .

Biological Activity

3-(2-Hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one, a benzoxazole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of benzoxazoles known for their potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes existing research findings on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential applications in pharmacology.

Chemical Structure

The chemical formula for this compound is . The presence of a hydroxyethyl group contributes to its solubility and potentially enhances its biological activity by influencing interaction with biological targets.

Antimicrobial Activity

Research has indicated that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. For instance, compounds derived from benzoxazole have shown selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound Name | Target Pathogen | Activity Type | MIC (µg/mL) |

|---|---|---|---|

| Compound 1 | Bacillus subtilis | Antibacterial | 32 |

| Compound 2 | Candida albicans | Antifungal | 16 |

| Compound 3 | Escherichia coli | Antibacterial | 64 |

The minimal inhibitory concentrations (MIC) obtained suggest that while some compounds are effective against specific pathogens, their overall antimicrobial potential may be limited, necessitating further modifications to enhance efficacy.

Cytotoxicity and Anticancer Properties

Benzoxazole derivatives have also been investigated for their cytotoxic effects on various cancer cell lines. Studies have shown that certain derivatives can selectively target cancer cells while exhibiting lower toxicity towards normal cells. For example, compounds have demonstrated significant cytotoxicity against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cell lines .

Table 2: Cytotoxicity of Selected Benzoxazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 10 |

| Compound B | A549 | 15 |

| Compound C | PC3 | 20 |

These findings underscore the potential of benzoxazole derivatives as anticancer agents, with ongoing research aimed at elucidating their mechanisms of action.

Quorum Sensing Inhibition

Recent studies have explored the role of benzoxazole derivatives as quorum sensing inhibitors (QSIs). These compounds can disrupt bacterial communication systems that regulate virulence factors, thereby reducing pathogenicity. For example, specific derivatives were found to inhibit biofilm formation and elastase production in Pseudomonas aeruginosa, indicating a promising avenue for developing new anti-pathogenic drugs .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzoxazole derivatives. Modifications to the benzoxazole ring and substituents can significantly affect antimicrobial and anticancer activities. For instance:

- Substituents with electron-donating groups have been associated with increased antibacterial activity.

- The positioning of functional groups on the benzene ring can alter the selectivity and potency against specific pathogens or cancer cells .

Case Studies

- Case Study on Anticancer Activity : A study conducted by Kakkar et al. demonstrated that a series of modified benzoxazole compounds exhibited enhanced cytotoxicity against various cancer cell lines compared to their parent compounds. The modifications included changes in substituents that improved solubility and cellular uptake.

- Case Study on Antimicrobial Efficacy : Research published by Zhang et al. highlighted the efficacy of certain benzoxazole derivatives against multi-drug resistant strains of bacteria. The study emphasized the importance of structural modifications in enhancing antimicrobial properties.

Q & A

Q. What are the recommended synthetic routes for 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one?

A common approach involves the alkylation of 2,3-dihydro-1,3-benzoxazol-2-one precursors with ethylene oxide or 2-chloroethanol under basic conditions. For example, chlorzoxazone (a structurally related compound) is synthesized via cyclization of 2-amino-4-chlorophenol with phosgene or urea . Adapting this method, the hydroxyethyl group can be introduced by reacting the parent benzoxazolone with ethylene oxide in the presence of a base (e.g., KOH), followed by purification via recrystallization or column chromatography. Optimization of reaction time and temperature is critical to minimize side products like over-alkylated derivatives.

Q. How can the purity and identity of this compound be verified?

- Nuclear Magnetic Resonance (NMR): Confirm the presence of the hydroxyethyl group via -NMR signals at δ 3.6–4.0 ppm (methylene protons adjacent to oxygen) and δ 1.2–1.5 ppm (hydroxyl proton, if not exchanged).

- Mass Spectrometry (MS): High-resolution MS (HRMS) should match the exact mass (CHNO: 179.0582 g/mol).

- HPLC: Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%). Reference standards of structurally similar compounds (e.g., chlorzoxazone) can guide method development .

Q. What spectroscopic techniques are effective for characterizing this compound?

- Infrared (IR) Spectroscopy: Identify key functional groups: C=O stretch (~1750 cm), O-H stretch (~3400 cm), and benzoxazole ring vibrations (~1600 cm).

- X-ray Powder Diffraction (XRPD): Compare experimental patterns with simulated data from single-crystal structures of analogous compounds (e.g., 3-benzyl-6-(2-chlorobenzoyl)-1,3-benzoxazol-2(3H)-one ).

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction using programs like SHELXL or ORTEP-3 is ideal. Key steps:

- Grow crystals via slow evaporation (solvent: ethanol/water mix).

- Collect data at 100 K to reduce thermal motion artifacts.

- Refine the structure using SHELXL’s least-squares algorithms, focusing on the hydroxyethyl group’s conformation (e.g., gauche vs. antiperiplanar). Validate with R-factors (<0.05 for R) and electron density maps .

Q. How to address discrepancies in biological activity data across studies (e.g., antimicrobial assays)?

Contradictions may arise from:

- Assay conditions: Standardize inoculum size (e.g., 1 × 10 CFU/mL) and solvent controls (DMSO ≤1% v/v).

- Structural analogs: Compare results with chlorzoxazone derivatives, noting substituent effects on activity .

- Statistical validation: Use ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance (p < 0.05).

Q. What computational methods predict the compound’s reactivity or binding affinity?

- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Molecular Docking: Simulate interactions with target proteins (e.g., COX-2 for anti-inflammatory studies) using AutoDock Vina. Validate with experimental IC values from enzymatic assays .

Q. How does the hydroxyethyl substituent influence the compound’s physicochemical properties?

- LogP: The hydroxyethyl group increases hydrophilicity compared to unsubstituted benzoxazolones. Estimate via XLogP3 software (predicted LogP ~1.2 vs. ~2.9 for 3-(4-fluorobenzyl) analogs ).

- Solubility: Perform shake-flask experiments in PBS (pH 7.4) and compare with chlorzoxazone (solubility: ~1 mg/mL ).

Methodological Considerations

- Synthetic Optimization: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane = 1:2).

- Crystallography Workflow: Use Olex2 or WinGX for data integration and SHELXL for refinement .

- Biological Assays: Include positive controls (e.g., nimesulide for COX-2 inhibition ) and replicate experiments (n ≥ 3).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.